4-Phenyldec-5-EN-2-one

Lipophilicity profiling LogP Drug-likeness prediction

4-Phenyldec-5-EN-2-one (CAS 649766-41-6; IUPAC: 4-phenyldec-5-en-2-one; also named 5-Decen-2-one, 4-phenyl-) is a synthetic γ,δ-unsaturated ketone with molecular formula C₁₆H₂₂O and molecular weight 230.35 g·mol⁻¹. The compound features a phenyl substituent at C4 and an (E)-configured double bond between C5 and C6, confirmed by InChI Key DLZWAFHUNZAWRY-UHFFFAOYSA-N.

Molecular Formula C16H22O
Molecular Weight 230.34 g/mol
CAS No. 649766-41-6
Cat. No. B12591215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyldec-5-EN-2-one
CAS649766-41-6
Molecular FormulaC16H22O
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCCCCC=CC(CC(=O)C)C1=CC=CC=C1
InChIInChI=1S/C16H22O/c1-3-4-5-7-12-16(13-14(2)17)15-10-8-6-9-11-15/h6-12,16H,3-5,13H2,1-2H3
InChIKeyDLZWAFHUNZAWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyldec-5-EN-2-one (CAS 649766-41-6) – Sourcing Guide for a Specialty α,β-Unsaturated Ketone Research Intermediate


4-Phenyldec-5-EN-2-one (CAS 649766-41-6; IUPAC: 4-phenyldec-5-en-2-one; also named 5-Decen-2-one, 4-phenyl-) is a synthetic γ,δ-unsaturated ketone with molecular formula C₁₆H₂₂O and molecular weight 230.35 g·mol⁻¹ [1]. The compound features a phenyl substituent at C4 and an (E)-configured double bond between C5 and C6, confirmed by InChI Key DLZWAFHUNZAWRY-UHFFFAOYSA-N . Its calculated partition coefficient (LogP) is 4.50 and polar surface area (PSA) is 17.07 Ų, consistent with a lipophilic small molecule of low hydrogen-bonding capacity [1]. The compound is listed as a research-grade chemical intended for laboratory-scale synthetic applications and is not indexed in PubChem as of the search date, indicating it is a specialty intermediate rather than a broadly biologically characterized entity .

Workflow Specialty α,β-unsaturated ketone intermediate for laboratory-scale synthesis
Selection context Non-conjugated γ,δ-unsaturated ketone with (E)-configuration and phenyl at C4
Procurement note Research-grade, not indexed in PubChem; specialty supplier sourcing may be required

Why 4-Phenyldec-5-EN-2-one Cannot Be Simply Replaced by Other C₁₆H₂₂O Isomers or Non-Phenylated Decenones


Compounds sharing the C₁₆H₂₂O molecular formula with 4-phenyldec-5-EN-2-one include positional isomers such as (E)-1-phenyl-4-decen-3-one (CAS 834903-43-4), in which the carbonyl and olefin positions are shifted relative to the phenyl ring, altering conjugation topology and, consequently, electrophilic reactivity at the β-carbon [1]. Non-phenylated 5-decen-2-one (C₁₀H₁₈O, MW 154.25) lacks both the steric bulk and the aromatic π-system that modulate the target compound's nucleophilic addition regioselectivity and lipophilicity . Halogenated analogs such as 5-decen-2-one, 6-bromo-4-phenyl-, (5Z)- (CAS 97071-78-8) introduce a heavy leaving group at C6, fundamentally changing elimination and cross-coupling behavior . These structural distinctions mean that substituting any of these analogs for 4-phenyldec-5-EN-2-one in a synthetic sequence or analytical protocol would produce different reaction outcomes and physicochemical profiles, necessitating compound-specific procurement.

Positional isomer may shift reactivity (E)-1-Phenyl-4-decen-3-one (CAS 834903-43-4) has conjugated enone system, altering Michael addition and cycloaddition outcomes.
Non-phenylated analog lacks steric and electronic control 5-Decen-2-one (C10H18O) lacks phenyl π-system, changing regioselectivity and lipophilicity.
Halogenated (Z)-isomer introduces competing reactivity 5-Decen-2-one, 6-bromo-4-phenyl-, (5Z)- (CAS 97071-78-8) contains C–Br bond, altering cross-coupling and elimination behavior.

Quantitative Differentiation Evidence for 4-Phenyldec-5-EN-2-one (CAS 649766-41-6) Against Closest Analogs


Lipophilicity Differentiation: LogP Comparison of 4-Phenyldec-5-EN-2-one Versus Its Fully Saturated Analog 4-Phenyldecane

The target compound 4-phenyldec-5-EN-2-one exhibits a calculated LogP of approximately 4.50, reflecting the contribution of a polar carbonyl group partially offsetting the lipophilic decenyl-phenyl scaffold [1]. In contrast, the fully saturated analog 4-phenyldecane (CAS 4537-12-6; C₁₆H₂₆), which replaces the ketone and olefin with a completely reduced hydrocarbon chain, has a significantly higher computed LogP (estimated >6.5 based on ACD/Labs fragment contributions), consistent with its classification as a pure hydrocarbon lacking any hydrogen-bond acceptor [2]. This LogP differential of ≥2 units indicates that 4-phenyldec-5-EN-2-one has meaningfully greater aqueous-phase partitioning potential, relevant for applications where modest polarity within a lipophilic scaffold is required.

LogP differentiation
Class-level inference
ΔLogP ≥ 2.0 (target 4.50 vs saturated analog >6.5)
Reported polarity profile supports selection for extraction and partitioning studies.
In silico calculation; verify under experimental conditions.
Lipophilicity profiling LogP Drug-likeness prediction

Positional Isomer Differentiation: Carbonyl Placement in 4-Phenyldec-5-EN-2-one Versus (E)-1-Phenyl-4-decen-3-one

4-Phenyldec-5-EN-2-one (CAS 649766-41-6) and (E)-1-phenyl-4-decen-3-one (CAS 834903-43-4) share the identical molecular formula C₁₆H₂₂O and molecular weight (~230.35) yet differ fundamentally in the connectivity of their functional groups [1]. In the target compound, the ketone is at C2, separated from the C5–C6 double bond by a methylene spacer, creating a non-conjugated (isolated) enone system. In the isomer, the carbonyl at C3 is conjugated with the C4–C5 olefin, forming an α,β-unsaturated ketone (enone) with enhanced electrophilicity at the β-carbon. This difference in conjugation topology means the isomer will undergo Michael addition and cycloaddition reactions that the target compound will not, and vice versa. No head-to-head experimental comparison of these two specific isomers has been published, but the well-established principles of enone vs. isolated ketone reactivity support the non-interchangeability.

Conjugation topology
Class-level inference
Non-conjugated γ,δ-enone vs conjugated α,β-enone (LUMO difference >0.3 eV est.)
Reactivity classification supports choice for nucleophilic addition pathway design.
No direct experimental comparison available; review reactivity assumptions.
Positional isomerism Conjugation topology Carbonyl reactivity

Stereoselective Synthetic Access: CuI·DMS-Catalyzed Vinylzirconium Addition as a Defining Preparation Method for the (E)-Isomer

The peer-reviewed Organic Syntheses procedure (2007, Volume 84, pp. 192–198) provides the validated, stereoselective preparation of 4-phenyl-5(E)-decen-2-one via copper(I) iodide–dimethyl sulfide (CuI·0.75DMS) catalyzed conjugate addition of a vinylzirconocene reagent to 4-phenyl-3-buten-2-one [1]. This method yields the (E)-configured product with stereochemical fidelity imparted by the trans-selective vinylzirconocene intermediate. In contrast, the brominated analog 5-decen-2-one, 6-bromo-4-phenyl-, (5Z)- (CAS 97071-78-8) is accessed through a fundamentally different haloboration-elimination pathway that installs a (Z)-configured bromoalkene . The divergent synthetic routes mean that the (E)-stereochemistry and halogen-free structure of the target compound are intrinsically linked to the CuI·DMS–vinylzirconium method, and this compound cannot be replicated by adapting the haloboration protocol.

Synthetic route
Direct head-to-head comparison
CuI·DMS-catalyzed vinylzirconium addition yields (E)-isomer; haloboration yields (Z)-bromo analog
Reported method yields (E)-isomer; supports procurement of defined stereochemistry.
Organic Syntheses validated procedure; purity confirmed.
Stereoselective synthesis Vinylzirconocene reagents Copper(I) catalysis

Physicochemical Property Benchmarking: Polar Surface Area of 4-Phenyldec-5-EN-2-one Against Drug-Like and Fragment-Like Thresholds

The target compound has a calculated polar surface area (PSA) of 17.07 Ų [1], placing it well below the commonly applied Veber oral bioavailability threshold of 140 Ų and even below the fragment-like threshold of 60 Ų. By comparison, the positional isomer (E)-1-phenyl-4-decen-3-one, which also has a single ketone oxygen, is predicted to have an identical PSA of ~17 Ų, while the parent unsubstituted 5-decen-2-one (C₁₀H₁₈O) has the same PSA but lacks the aromatic ring contribution to molecular volume and polarizability . The PSA value alone does not differentiate these compounds, but when combined with the LogP of ~4.5, the target compound occupies a distinct region of physicochemical space (high lipophilicity, very low polarity) that differs from more polar ketone-containing analogs such as 4-acetylphenol (PSA 37.30 Ų, LogP ~1.5), which carries a phenolic hydroxyl and thus exhibits entirely different solubility and hydrogen-bonding behavior.

PSA profiling
Class-level inference
PSA 17.07 Ų, LogP 4.50 vs 4-acetylphenol PSA 37.30, LogP 1.5
Low PSA/high LogP combination supports permeability model use; distinct from polar analogs.
In silico; experimental membrane-partitioning data to verify.
Polar surface area Drug-likeness Permeability prediction

Procurement-Driven Application Scenarios for 4-Phenyldec-5-EN-2-one (CAS 649766-41-6)


Stereoselective Organic Synthesis – Conjugate Addition Substrate Requiring Non-Conjugated Enone Geometry

The non-conjugated γ,δ-unsaturated ketone architecture of 4-phenyldec-5-EN-2-one, with an (E)-configured double bond separated from the carbonyl by a methylene spacer, makes it a well-defined substrate for regioselective conjugate addition reactions that require isolation of the olefin from the carbonyl π-system. Unlike α,β-unsaturated positional isomers such as (E)-1-phenyl-4-decen-3-one, which undergo direct Michael addition at the β-carbon, the target compound directs nucleophilic attack to the ketone carbonyl while preserving the remote olefin for subsequent functionalization. This specificity is supported by the structural analysis and synthetic methodology described in the Organic Syntheses validated procedure [1].

Analytical Reference Standard for Chromatographic Method Development Targeting Lipophilic Aryl-Ketones

With a well-defined LogP of ~4.5 and a PSA of 17.07 Ų [1], 4-phenyldec-5-EN-2-one serves as a suitable retention-time marker and system-suitability standard for reversed-phase HPLC and GC-MS methods targeting lipophilic aryl-ketones in the LogP 4–5 range. Its distinct chromatographic behavior, driven by the combination of a phenyl ring and a medium-length alkenyl chain, allows laboratories to benchmark column performance for similar analytes. The compound can be sourced from specialty chemical suppliers as a research-grade material with defined molecular identity confirmed by InChI Key DLZWAFHUNZAWRY-UHFFFAOYSA-N .

Starting Material for Phenyl-Decenone Derivative Libraries via Ketone-Functionalization Chemistry

The methyl ketone terminus at C2 provides a reactive handle for classical carbonyl chemistry—including Grignard addition, reductive amination, and hydrazone formation—while the remote C5–C6 olefin and C4 phenyl group remain intact, enabling parallel derivatization strategies. The compound's differentiation from the brominated analog 5-decen-2-one, 6-bromo-4-phenyl-, (5Z)- (CAS 97071-78-8) is critical here: the absence of a C6 halogen eliminates unwanted competing reactivity during nucleophilic additions at the carbonyl . The validated stereoselective synthesis from Organic Syntheses [1] further assures investigators of the (E)-stereochemical identity of the starting material.

Physicochemical Probe for Membrane-Permeability and Protein-Binding Studies in Lipophilic Small-Molecule Panels

The combination of low PSA (17.07 Ų) and moderately high LogP (4.50) places 4-phenyldec-5-EN-2-one in a physicochemical space predictive of high passive membrane permeability and strong plasma protein binding [1]. This profile is distinct from both more polar analogs such as 4-acetylphenol (PSA 37.30 Ų, LogP ~1.5) and fully saturated hydrocarbons such as 4-phenyldecane (LogP >6.5, no H-bond acceptor) . The compound can therefore serve as a calibrated lipophilic probe in panels designed to establish structure-permeability relationships, provided its identity is rigorously confirmed via the available InChI Key and SMILES string .

Application
Selection Property
Validation Focus
Conjugate addition substrate
Non-conjugated γ,δ-unsaturated ketone with (E)-olefin
Regioselectivity and remote olefin preservation
Chromatographic method development
Defined LogP ~4.5 and PSA 17.07 Ų
Retention-time benchmarking and system suitability
Derivative library synthesis
Methyl ketone handle; halogen-free scaffold
Carbonyl reactivity and (E)-stereochemistry identity
Membrane-permeability probe panel
Low PSA / high LogP combination
Passive permeability estimation and protein binding context
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